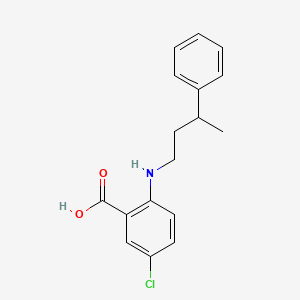
4-(2-Aminoacetyl)-3-ethylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoacetyl)-3-ethylpiperazin-2-one, also known as AEP, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. AEP is a piperazine derivative that contains an amino group and an acetyl group, making it a versatile compound that can be used in different ways. In
科学的研究の応用
4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has also been studied for its antibacterial and antifungal properties.
In drug discovery, 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one can be used as a building block for the synthesis of new compounds with improved pharmacological properties. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one derivatives have been synthesized and evaluated for their activity against various targets such as kinases, proteases, and ion channels.
In material science, 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one can be used as a monomer for the synthesis of polymers with unique properties. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one-containing polymers have been synthesized and studied for their applications in drug delivery, tissue engineering, and other biomedical applications.
作用機序
The mechanism of action of 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one is not fully understood, but it is believed to act as a nucleophile that can react with electrophilic species such as enzymes and receptors. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one can also form covalent bonds with proteins, leading to changes in their structure and function. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has been shown to inhibit the activity of various enzymes such as proteases and kinases, and it can also modulate the activity of ion channels and neurotransmitter receptors.
Biochemical and Physiological Effects
4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has several advantages for lab experiments, including its ease of synthesis, high purity, and versatility. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one can be used as a building block for the synthesis of new compounds with improved pharmacological properties, and it can also be used as a tool compound for studying enzyme and receptor activity. However, 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has some limitations, including its potential toxicity and lack of selectivity for certain targets.
将来の方向性
4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has many potential future directions for scientific research. One area of interest is the development of 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one derivatives with improved pharmacological properties and selectivity for specific targets. 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one-containing polymers can also be further studied for their applications in drug delivery and tissue engineering. Another area of interest is the study of 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one in combination with other compounds for synergistic effects in cancer treatment and other therapeutic applications. Overall, 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one has a promising future in scientific research, and further studies will provide a better understanding of its potential applications.
合成法
The synthesis of 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one involves the reaction of 3-ethylpiperazin-2,5-dione with glycine ethyl ester hydrochloride in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one as a white crystalline solid. The purity of 4-(2-Aminoacetyl)-3-ethylpiperazin-2-one can be improved through recrystallization and further purification methods.
特性
IUPAC Name |
4-(2-aminoacetyl)-3-ethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-2-6-8(13)10-3-4-11(6)7(12)5-9/h6H,2-5,9H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAIUBLOPQGIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)






![[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7570568.png)
![1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570575.png)
![4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid](/img/structure/B7570585.png)



